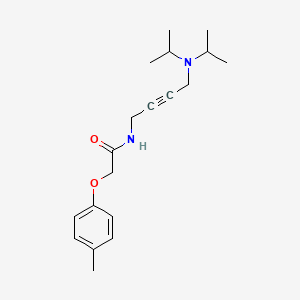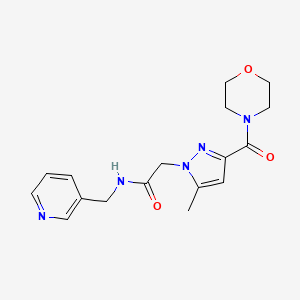![molecular formula C21H32N2O3S2 B2861839 N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1189035-99-1](/img/structure/B2861839.png)
N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a useful research compound. Its molecular formula is C21H32N2O3S2 and its molecular weight is 424.62. The purity is usually 95%.
The exact mass of the compound N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Insecticides
A significant application of this compound, specifically in the form of sulfoxaflor, is in the development of novel insecticides targeting sap-feeding pests. Sulfoxaflor exhibits broad-spectrum efficacy against a variety of sap-feeding insects, including aphids and whiteflies, and demonstrates a mode of action distinct from other classes of insecticides like neonicotinoids. This uniqueness is attributed to its structure and the way it interacts with insect nicotinic receptors (Zhu et al., 2011).
Mode of Action in Insecticides
Further exploration of sulfoxaflor reveals its distinct agonistic behavior at insect nicotinic acetylcholine receptors (nAChRs). Its efficacy against insects resistant to neonicotinoids and other insecticides is notable. This distinct mode of action and structure-activity relationships set it apart from other nAChR agonists, offering an alternative in managing pest resistance (Sparks et al., 2013).
Chemical Interactions and Geometrical Isomerism
Research into the reactions of related compounds, such as phenylmethanesulfonyl chloride with tertiary amines, has led to the understanding of geometrical isomerism around carbon-sulfur double bonds. This understanding is crucial in the synthesis and manipulation of compounds like N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide, which may exhibit similar behavior (King & Durst, 1966).
Synthesis of Heterocyclic Compounds
This chemical compound plays a role in the synthesis of heterocyclic compounds, such as thienopyridines. These processes involve complex reactions with other compounds, demonstrating the versatility and utility of N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide in synthetic organic chemistry (Harb et al., 2006).
Antimicrobial Applications
Compounds structurally related to N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide have been explored for their antimicrobial properties. These studies contribute to the development of new drugs and therapeutic agents with potential applications in combating various bacterial and fungal infections (Ghorab et al., 2017).
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S2/c1-23(17-19-11-7-4-8-12-19)21(24)20(13-15-27-2)22-28(25,26)16-14-18-9-5-3-6-10-18/h3,5-6,9-10,14,16,19-20,22H,4,7-8,11-13,15,17H2,1-2H3/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPDUOKFWRBKRR-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)C(CCSC)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1CCCCC1)C(=O)C(CCSC)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-N-methyl-4-(methylsulfanyl)-2-(2-phenylethenesulfonamido)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

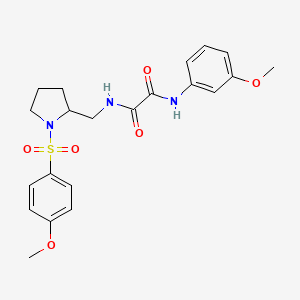
![1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2861757.png)
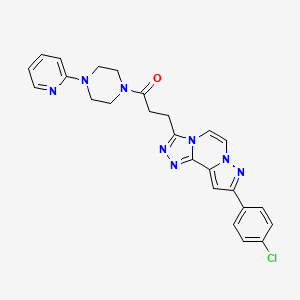
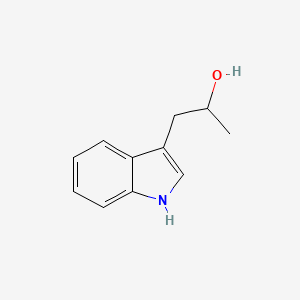
![N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2861762.png)
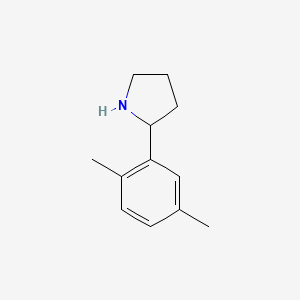
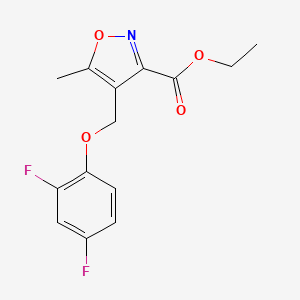
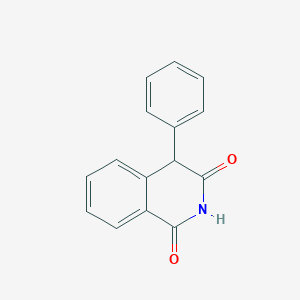
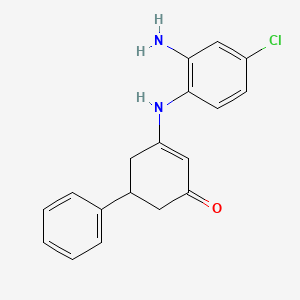
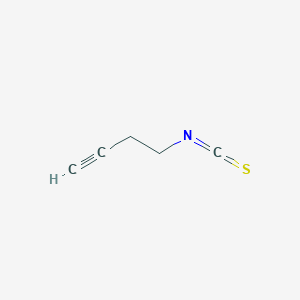
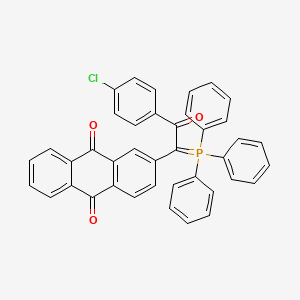
![N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2861775.png)
